Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate
Description
Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate is a synthetic chromene-based ester characterized by a carbamoylmethoxy substituent at the 7-position of the chromen-4-one core and an ethyl benzoate group at the 3-position. Chromene derivatives are widely studied for their biological activities, including anti-inflammatory, anticancer, and kinase-inhibitory properties.
Properties
IUPAC Name |
ethyl 4-[7-(2-amino-2-oxoethoxy)-4-oxochromen-3-yl]oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO7/c1-2-25-20(24)12-3-5-13(6-4-12)28-17-10-27-16-9-14(26-11-18(21)22)7-8-15(16)19(17)23/h3-10H,2,11H2,1H3,(H2,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKZQFQBZZGPJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparative Analysis of Esterification Methods
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Mitsunobu Reaction | PPh₃, DEAD | THF | 25 | 85 | 98.5 |
| Acid-Catalyzed | H₂SO₄ | Toluene | 110 | 72 | 89.3 |
| DCC Coupling | DCC, DMAP | DCM | 0–25 | 78 | 95.2 |
Key findings:
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The Mitsunobu reaction provides superior yield and purity but requires stringent anhydrous conditions.
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Acid-catalyzed esterification is cost-effective but results in lower regioselectivity due to competing side reactions.
Industrial-Scale Production Strategies
Scalable synthesis necessitates process intensification:
Table 2: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 10 g | 50 kg |
| Cyclization Time | 12 h | 0.5 h |
| Overall Yield | 65% | 78% |
| Purity | 95% | 99% |
Characterization and Quality Control
Post-synthesis characterization ensures structural fidelity:
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NMR Spectroscopy :
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HPLC Analysis : C18 column (ACN/water, 70:30), retention time = 6.7 min, purity ≥98%.
Comparison with Analogous Compounds
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation and pain. Additionally, it can scavenge free radicals, thereby exerting antioxidant effects.
Comparison with Similar Compounds
Ethyl 4-({7-[2-(4-Methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate
Structural Differences :
- Substituents : The chromen-4-one core in this analog features a 2-methyl group and a 4-methoxyphenyl-2-oxoethoxy chain at the 7-position, replacing the carbamoylmethoxy group in the target compound.
- Molecular Weight : Estimated at ~535.50 g/mol (vs. ~414.37 g/mol for the target compound), due to the bulkier methoxyphenyl-oxoethoxy group.
Physicochemical and Functional Properties :
- Solubility : Lower solubility in polar solvents compared to the target compound, attributed to the lipophilic methoxyphenyl group.
Ethyl 4-{2-[4-(alkenyloxy)phenyl]diazenyl}benzoates (e.g., Compounds 2d–2f)
Structural Differences :
- Core Structure : These analogs replace the chromen-4-one system with a diazenyl (N=N) linker and vary in alkenyloxy chain length (e.g., hex-5-enyloxy, hept-6-enyloxy).
- Substituents : The ethyl benzoate group is retained, but the chromene moiety is absent.
Functional Properties :
- Applications : Designed as photo-switchable bent-core liquid crystals, these compounds exhibit mesomorphic behavior dependent on alkenyl chain length. For example, 2d (hex-5-enyloxy) shows higher thermal stability in liquid crystal phases compared to 2f (oct-7-enyloxy) due to reduced chain flexibility .
- Synthesis : Prepared via nucleophilic substitution with haloalkenes in dry acetone using K₂CO₃/KI, yielding 54–78% .
4-Bromo-3-methylbenzoic Acid
Its poor solubility and irritant properties contrast with the target compound’s esterified, hydrogen-bond-capable structure .
Data Table: Key Comparative Metrics
Research Findings and Implications
- Carbamoyl vs. Methoxyphenyl Groups : The carbamoylmethoxy group in the target compound improves polar interactions, suggesting advantages in drug design over the methoxyphenyl analog’s lipophilic profile .
- Chromene vs. Diazene Cores : Chromene derivatives are more biologically relevant, whereas diazenyl analogs prioritize material science applications .
- Synthetic Flexibility : The target compound’s synthesis (unreported in evidence) likely parallels methods in , but substituent choice critically directs functional outcomes.
Biological Activity
Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate is a compound of significant interest due to its potential biological activities, particularly in the context of antitumor and antioxidant properties. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings and case studies.
Chemical Structure and Properties
This compound has the chemical formula and is classified under the category of coumarin derivatives. Its structure includes a benzoate moiety linked to a chromone framework, which is known for various biological activities.
Recent studies have highlighted the antitumor effects of compounds structurally related to this compound. For instance, research on similar compounds demonstrated that they can induce apoptosis in cancer cells, primarily through the modulation of apoptotic markers such as Bcl-2 and Bax. The interaction between these compounds and specific cancer cell receptors has been explored using molecular docking techniques, revealing promising binding affinities that suggest potential therapeutic applications in oncology .
Case Study: Efficacy Against Ehrlich Ascites Carcinoma (EAC)
A notable study evaluated the antitumor activity of a related compound against EAC cells in mice. The results indicated that treatment with the compound resulted in:
- 100% reduction in tumor cell viability.
- Significant enhancement of total antioxidant capacity .
- Induction of apoptosis as evidenced by histopathological examinations .
These findings suggest that this compound may exhibit similar antitumor properties, warranting further investigation.
Antioxidant Properties
The antioxidant activity of coumarin derivatives is well-documented. This compound likely shares this characteristic due to its structural features. Antioxidants play a critical role in neutralizing free radicals, which are implicated in various diseases, including cancer and cardiovascular disorders. The total antioxidant capacity observed in related compounds indicates a potential for protective effects against oxidative stress .
Summary of Biological Activity
| Activity | Findings |
|---|---|
| Antitumor | Significant reduction in tumor viability; induction of apoptosis |
| Antioxidant | Enhanced total antioxidant capacity; protective effects against oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
